1-Chlorooct-7-en-4-one

Description

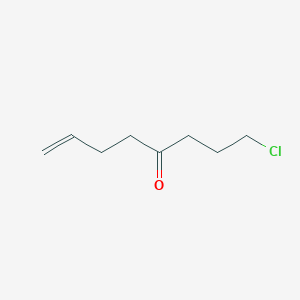

1-Chlorooct-7-en-4-one is an organochlorine compound characterized by an 8-carbon chain with a chlorine atom at position 1, a ketone group at position 4, and a double bond between carbons 7 and 7. This structure confers unique reactivity, particularly in nucleophilic substitution and electrophilic addition reactions. The compound’s chlorinated alkyl chain enhances its electrophilicity, making it a valuable intermediate in organic synthesis for pharmaceuticals, agrochemicals, or polymer precursors .

Properties

Molecular Formula |

C8H13ClO |

|---|---|

Molecular Weight |

160.64 g/mol |

IUPAC Name |

1-chlorooct-7-en-4-one |

InChI |

InChI=1S/C8H13ClO/c1-2-3-5-8(10)6-4-7-9/h2H,1,3-7H2 |

InChI Key |

VPARKIGTMWFVNU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-Chlorooct-7-en-4-one’s properties and applications, a comparative analysis with structurally related compounds is provided below.

1-Hydroxyoct-7-en-4-one

- Structure : Replaces the chlorine atom at position 1 with a hydroxyl (-OH) group.

- Key Differences :

- Reactivity : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the chlorinated analog. However, the absence of a good leaving group (like Cl-) reduces its utility in substitution reactions .

- Stability : The -OH group may render the compound more prone to oxidation or dehydration under acidic conditions, unlike the more stable C-Cl bond in this compound.

- Applications : Likely used in hydroxylation reactions or as a precursor for esters/ethers, contrasting with the chlorinated variant’s role in alkylation or cross-coupling reactions.

7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Structure: A bicyclic quinoline derivative with chlorine, fluorine, and cyclopropyl substituents.

- Key Differences: Electrophilicity: The aromatic quinoline core and electron-withdrawing halogens (Cl, F) increase resonance stabilization, reducing reactivity toward nucleophiles compared to the linear aliphatic this compound. Applications: Primarily used in medicinal chemistry (e.g., antimicrobial or anticancer agents) due to its heterocyclic framework, whereas this compound’s linear structure suits aliphatic synthetic pathways .

General Chlorinated Aliphatic Ketones

- Examples : 1-Chlorohexan-3-one, 2-Chlorooctan-5-one.

- Trends: Boiling Points: Chlorinated ketones generally exhibit higher boiling points than non-halogenated analogs due to increased molecular weight and dipole-dipole interactions. Solubility: Lower solubility in water compared to hydroxylated analogs but higher in organic solvents like dichloromethane or ethyl acetate. Reactivity: The β-keto chlorine in this compound may facilitate elimination reactions (e.g., dehydrohalogenation) under basic conditions, forming conjugated enones.

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Highlights | Potential Applications |

|---|---|---|---|---|

| This compound | C₈H₁₃ClO | Chloroalkyl, ketone, alkene | Nucleophilic substitution, conjugate addition | Organic synthesis intermediates |

| 1-Hydroxyoct-7-en-4-one | C₈H₁₄O₂ | Hydroxyl, ketone, alkene | Esterification, oxidation | Polar solvent-based reactions |

| 7-Chloro-1-cyclopropyl-6-fluoro-... | C₁₂H₁₀ClFNO | Halogens, quinoline, ketone | Aromatic electrophilic substitution | Medicinal chemistry |

Research Implications and Limitations

While structural comparisons highlight functional group influences, the absence of explicit experimental data (e.g., spectroscopic or thermodynamic values) in the provided sources limits quantitative analysis. Further studies should prioritize empirical characterization of this compound’s properties and its behavior in catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.